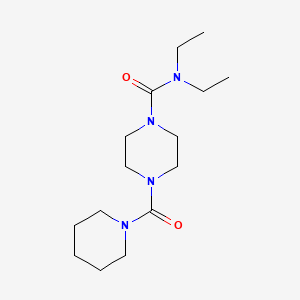![molecular formula C19H23BrN2O B4631014 N-(2-bromophenyl)-N'-[1-(4-tert-butylphenyl)ethyl]urea](/img/structure/B4631014.png)
N-(2-bromophenyl)-N'-[1-(4-tert-butylphenyl)ethyl]urea
Descripción general
Descripción
N-(2-bromophenyl)-N'-[1-(4-tert-butylphenyl)ethyl]urea, also known as BTEU, is a chemical compound that has been extensively studied for its potential applications in scientific research. BTEU belongs to the class of urea derivatives, which are widely used in medicinal chemistry and drug discovery.
Aplicaciones Científicas De Investigación
Directed Lithiation and Substitution Reactions
Research reveals the utility of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate in directed lithiation and substitution reactions. These compounds undergo lithiation at specific positions, allowing for the introduction of various substituents. This method demonstrates a pathway to synthesize a wide range of substituted products, highlighting the importance of N-(2-bromophenyl)-N'-[1-(4-tert-butylphenyl)ethyl]urea derivatives in organic synthesis and chemical modifications (Smith, El‐Hiti, & Alshammari, 2013).
Insecticidal Applications
A study on the insecticidal and acaricidal activities of thiourea derivatives, including N-tert-butyl-N'-(2,6-diisopropyl-4-phenoxyphenyl)-thiourea (diafenthiuron), provides insights into the potential of this compound derivatives as precursors in developing potent insecticidal agents. The research outlines a procedure for synthesizing these compounds, indicating their significance in creating environmentally safe pest control solutions (Knox, Toia, & Casida, 1992).
Synthesis of Ureas and Their Applications
Another aspect of research into this compound derivatives focuses on the synthesis of ureas through novel methodologies. The research explores environmentally friendly, solvent-free synthesis methods that offer safer and more sustainable approaches to creating urea derivatives. These advancements in synthesis techniques underscore the potential of this compound derivatives in medicinal chemistry and materials science, providing a foundation for developing new drugs and functional materials (Reddy et al., 2003).
Propiedades
IUPAC Name |
1-(2-bromophenyl)-3-[1-(4-tert-butylphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O/c1-13(14-9-11-15(12-10-14)19(2,3)4)21-18(23)22-17-8-6-5-7-16(17)20/h5-13H,1-4H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHNYMLVFBBTET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C)NC(=O)NC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-chloro-3-pyridinyl)-2-furamide](/img/structure/B4630935.png)
![6-methyl-2-{[(4-propyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4630939.png)

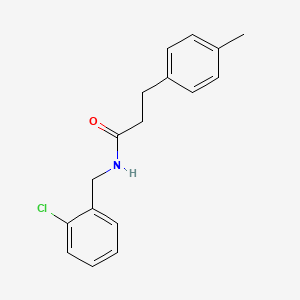
![ethyl 1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-piperidinecarboxylate](/img/structure/B4630951.png)
![3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4630953.png)

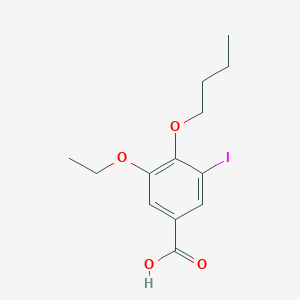
![(2-bromo-4-{[1-(3-chloro-2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4630971.png)
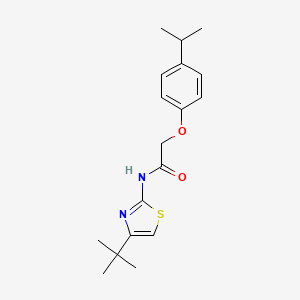
![2-(3,4-dimethylphenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methylquinoline](/img/structure/B4630975.png)
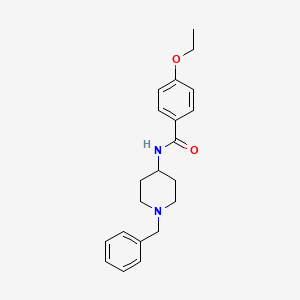
![ethyl 4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B4630996.png)
